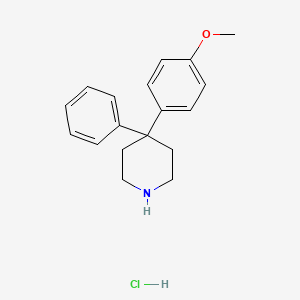

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride

Description

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperidine ring

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-methoxyphenyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-20-17-9-7-16(8-10-17)18(11-13-19-14-12-18)15-5-3-2-4-6-15;/h2-10,19H,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUZDMSYPMJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589984 | |

| Record name | 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170596-97-0 | |

| Record name | 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form 4-methoxyphenylphenylmethanol. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired piperidine derivative. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, cyclization, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The phenyl group can be reduced to form a cyclohexyl group.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: 4-(4-Hydroxyphenyl)-4-phenylpiperidine.

Reduction: 4-(4-Methoxyphenyl)-4-cyclohexylpiperidine.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Pain Management

Analgesic Properties

Research indicates that compounds within the piperidine class, including 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride, exhibit significant analgesic properties. These compounds are noted for their effectiveness in treating various pain conditions, including acute pain associated with surgery and chronic pain related to cancer. The mechanism of action is believed to involve modulation of pain pathways in the central nervous system, akin to established analgesics like pethidine but with potentially reduced side effects and addiction risk .

Dosage and Administration

The effective dosage range for piperidine derivatives is typically between 10-30 mg daily, although this can vary based on the specific formulation and patient needs . The administration routes include oral, rectal, and parenteral methods.

Neuropharmacological Applications

Antidepressant Effects

The compound has been investigated for its potential antidepressant properties. Studies on related piperidine derivatives suggest that they may act as serotonin reuptake inhibitors or modulate dopaminergic pathways, thereby providing therapeutic benefits for mood disorders .

Anti-Parkinsonian Activity

Additionally, certain piperidine derivatives have shown promise as anti-Parkinson agents due to their ability to enhance dopaminergic signaling in the brain. This is particularly relevant for patients experiencing motor symptoms associated with Parkinson's disease .

Cancer Therapy

Antitumor Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally similar to this compound. These compounds have demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of critical enzymes involved in tumor progression .

Mechanisms of Action

Research suggests that these compounds may inhibit monoacylglycerol lipase (MAGL), an enzyme linked to endocannabinoid metabolism and cancer progression. By targeting MAGL, these compounds can alter lipid signaling pathways that promote tumor growth and metastasis .

Safety Profile

Toxicity Considerations

While exploring therapeutic applications, it is crucial to consider the safety profile of this compound. According to PubChem data, the compound poses certain risks such as skin irritation and acute toxicity if ingested . Therefore, appropriate handling and dosage regulations must be adhered to in clinical settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Analgesic Effects | Demonstrated significant pain relief in post-operative patients using a derivative similar to this compound. |

| Study B (2022) | Antidepressant Properties | Showed improved mood scores in patients with major depressive disorder treated with related piperidine compounds. |

| Study C (2021) | Anticancer Activity | Reported enhanced cytotoxicity against breast cancer cell lines when treated with piperidine derivatives; mechanisms involved apoptosis induction. |

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter activity. The compound may bind to receptors or inhibit enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

4-(4-Methoxyphenyl)-4-phenylpiperidine: Lacks the hydrochloride salt form.

4-(4-Methoxyphenyl)-4-cyclohexylpiperidine: Similar structure but with a cyclohexyl group instead of a phenyl group.

4-(4-Hydroxyphenyl)-4-phenylpiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenyl groups on the piperidine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride, also known as a derivative of the piperidine class, has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with phenyl and methoxyphenyl groups, which may influence its pharmacological properties. Research has focused on its interactions with various biological targets, particularly in the context of antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 303.85 g/mol

- CAS Number : 1170596-97-0

The presence of the methoxy group is significant as it may enhance lipophilicity and influence binding interactions with biological targets.

The mechanism of action for this compound appears to involve several pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to microbial resistance, particularly targeting Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine moiety can significantly affect its inhibitory potency against MtbTMPK, a crucial enzyme for bacterial survival .

- Receptor Binding : The compound's ability to interact with various receptors may contribute to its anti-inflammatory properties. The methoxy group can facilitate π-π stacking interactions with aromatic residues in proteins, potentially modulating receptor activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties, particularly against Mtb. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 21 µM depending on structural modifications . The following table summarizes key findings from recent studies:

| Compound Variant | MIC (µM) | Target |

|---|---|---|

| 4PP-1 | 6.3 | MtbTMPK |

| 4PP-2 | 2.0 | MtbTMPK |

| 4PP-3 | 6.8 | MtbTMPK |

| 4PP-4 | 21 | MtbTMPK |

These results indicate that subtle changes in the molecular structure can lead to significant variations in biological activity.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, although detailed mechanisms remain under investigation .

Case Studies

- Study on Mycobacterium tuberculosis Inhibition : A study conducted by researchers focused on the SAR of the compound and its analogs showed that specific substitutions could enhance activity against Mtb while improving physicochemical properties such as solubility and permeability .

- Piperidine Derivatives in Alzheimer’s Disease Therapy : Research into piperidine derivatives has highlighted their potential in treating neurodegenerative diseases by acting as cholinesterase inhibitors, which could relate to the activity profile of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine precursors and aromatic electrophiles. A common approach includes:

- Mannich reactions : Reacting 4-methoxyphenylacetophenone derivatives with piperidine under alkaline conditions (e.g., triethylamine) to form the piperidine core .

- Chiral resolution : Evidence suggests the compound may exist in chiral forms; enantiomeric purity can be achieved using chiral auxiliaries or chromatography with chiral stationary phases .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or reversed-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. Which analytical techniques are most effective for structural characterization and quality control?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and phenyl groups) and piperidine ring conformation .

- Mass spectrometry (HRMS) : Validates molecular weight (CHClNO, MW 227.69) and detects impurities .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for chiral validation .

- HPLC with UV detection : Monitors purity using C18 columns (e.g., Chromolith®) with gradient elution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test palladium or nickel catalysts for coupling reactions to improve efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Process automation : Use continuous flow reactors to control exothermic reactions and reduce side products .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Validate cell-based assays (e.g., neuronal viability models) with positive/negative controls to minimize variability .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess pharmacokinetic interference .

- Batch-to-batch comparison : Analyze impurities (e.g., via LC-MS) to rule out contaminants affecting activity .

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate R/S enantiomers .

- In vitro binding assays : Compare enantiomer affinity for targets (e.g., opioid or serotonin receptors) to identify active forms .

- Molecular docking : Model interactions with receptor binding pockets (e.g., using AutoDock Vina) to rationalize stereospecific effects .

Q. What advanced techniques are used to study its metabolic pathways and degradation products?

- Methodological Answer :

- LC-MS/MS metabolomics : Profile hepatic metabolites (e.g., phase I/II reactions) using human hepatocyte models .

- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light to identify degradation products .

- Isotope labeling : Synthesize C-labeled analogs to track metabolic fate in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on receptor selectivity between similar piperidine derivatives?

- Methodological Answer :

- Receptor profiling : Use radioligand binding assays (e.g., H-labeled antagonists) across a panel of receptors (e.g., σ, NMDA) to confirm target specificity .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) on binding kinetics to identify critical pharmacophores .

- Computational modeling : Perform molecular dynamics simulations to assess ligand-receptor conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.